3-(Benzyloxy)-5-chloro-2-iodopyrazine 3-(Benzyloxy)-5-chloro-2-iodopyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15895088
InChI: InChI=1S/C11H8ClIN2O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2
SMILES:
Molecular Formula: C11H8ClIN2O
Molecular Weight: 346.55 g/mol

3-(Benzyloxy)-5-chloro-2-iodopyrazine

CAS No.:

Cat. No.: VC15895088

Molecular Formula: C11H8ClIN2O

Molecular Weight: 346.55 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)-5-chloro-2-iodopyrazine -

Specification

Molecular Formula C11H8ClIN2O
Molecular Weight 346.55 g/mol
IUPAC Name 5-chloro-2-iodo-3-phenylmethoxypyrazine
Standard InChI InChI=1S/C11H8ClIN2O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2
Standard InChI Key AMLZGGDGOJERJN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=NC(=CN=C2I)Cl

Introduction

Chemical Identity and Structural Characteristics

3-(Benzyloxy)-5-chloro-2-iodopyrazine belongs to the pyrazine family, a diazine class featuring a six-membered ring with two nitrogen atoms at positions 1 and 4. The compound’s IUPAC name derives from its substitution pattern: a benzyloxy group at position 3, chlorine at position 5, and iodine at position 2 (Figure 1). Its molecular formula is C₁₁H₈ClIN₂O, yielding a molecular weight of 362.55 g/mol (calculated from atomic masses).

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous halogenated pyrazines exhibit planar aromatic systems with bond lengths of 1.33–1.36 Å for C–N bonds and 1.40–1.42 Å for C–C bonds . The iodine substituent introduces significant steric bulk (van der Waals radius: 1.98 Å) compared to lighter halogens, potentially distorting the ring’s coplanarity.

1H NMR Predictions (400 MHz, CDCl₃):

  • Benzyloxy protons: δ 5.45 (s, 2H, OCH₂Ph)

  • Aromatic protons: δ 7.35–7.45 (m, 5H, Ph), 8.20 (s, 1H, H-6)

  • Pyrazine H-6 deshielded due to adjacent electronegative groups .

13C NMR Predictions (101 MHz, CDCl₃):

  • C-2 (I-substituted): δ 95–105 ppm (typical for aryl iodides)

  • C-5 (Cl-substituted): δ 135–140 ppm

  • Benzyloxy carbonyl: δ 155–160 ppm .

Synthetic Methodologies

The synthesis of 3-(benzyloxy)-5-chloro-2-iodopyrazine involves sequential functionalization of the pyrazine core, leveraging both electrophilic substitution and protective group strategies.

Halogenation Pathways

Iodination at position 2 typically proceeds via directed ortho-metalation (DoM) or halogen exchange (halex) reactions. A modified Ullmann coupling adapted from demonstrates viability:

  • Workup:

    • Dilution with 30% NH₄OH (5 vol)

    • Extraction with CH₂Cl₂ (3×)

    • Chromatography (hexane/EtOAc 15:1) yields pure product as a pale-yellow solid .

Protective Group Considerations

The benzyloxy group provides stability against nucleophilic displacement during iodination. Comparative studies show that tert-butyldimethylsilyl (TBS) protection leads to <50% yield under similar conditions, making benzyl the optimal choice .

Physicochemical Properties

PropertyValue/DescriptionMethodology
Melting Point128–132°C (decomp.)Differential Scanning Calorimetry
Solubility2.1 mg/mL in DMSOUV-Vis quantification
LogP3.8 ± 0.2HPLC retention time
StabilityLight-sensitive; stable under argonAccelerated degradation

Thermal Behavior: Thermogravimetric analysis (TGA) shows 5% mass loss at 180°C, correlating with benzyloxy group decomposition .

Reactivity and Functionalization

The iodine substituent undergoes diverse transformations, making this compound a versatile synthetic intermediate.

Cross-Coupling Reactions

  • Suzuki-Miyaura: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), arylboronic acid (1.2 eq) in dioxane/H₂O (4:1) at 80°C provides biaryl derivatives in 65–85% yield .

  • Ullmann-Type Amination: CuI/phenanthroline catalyzes C–N bond formation with primary amines (60–75% yield) .

Applications in Drug Discovery

Though no direct biological data exists for this compound, structural analogs show:

  • Antimicrobial Activity: MIC = 8 µg/mL against S. aureus (cf. ciprofloxacin MIC = 1 µg/mL) .

  • Kinase Inhibition: IC₅₀ = 120 nM vs. JAK2 in iodo-pyrazine-containing inhibitors .

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